Cas no 1478230-49-7 (4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid)

4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid
- 1478230-49-7
- AKOS015439428
- EN300-1178573
-
- インチ: 1S/C12H17NO3/c1-12(8-13,7-11(14)15)9-3-5-10(16-2)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15)
- InChIKey: CGUJNRMATLJPCM-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)(C1C=CC(=CC=1)OC)CN)=O
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 72.6Ų
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1178573-1.0g |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid |
1478230-49-7 | 1g |
$1029.0 | 2023-06-08 | ||
Enamine | EN300-1178573-0.25g |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid |
1478230-49-7 | 0.25g |
$946.0 | 2023-06-08 | ||
Enamine | EN300-1178573-0.5g |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid |
1478230-49-7 | 0.5g |
$987.0 | 2023-06-08 | ||
Enamine | EN300-1178573-5.0g |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid |
1478230-49-7 | 5g |
$2981.0 | 2023-06-08 | ||
Enamine | EN300-1178573-250mg |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid |
1478230-49-7 | 250mg |
$708.0 | 2023-10-03 | ||
Enamine | EN300-1178573-10000mg |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid |
1478230-49-7 | 10000mg |
$3315.0 | 2023-10-03 | ||
Enamine | EN300-1178573-1000mg |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid |
1478230-49-7 | 1000mg |
$770.0 | 2023-10-03 | ||
Enamine | EN300-1178573-0.05g |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid |
1478230-49-7 | 0.05g |
$864.0 | 2023-06-08 | ||
Enamine | EN300-1178573-0.1g |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid |
1478230-49-7 | 0.1g |
$904.0 | 2023-06-08 | ||
Enamine | EN300-1178573-500mg |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid |
1478230-49-7 | 500mg |
$739.0 | 2023-10-03 |
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acidに関する追加情報
4-Amino-3-(4-Methoxyphenyl)-3-Methylbutanoic Acid: A Promising Compound in Biomedical Research
4-Amino-3-(4-Methoxyphenyl)-3-Methylbutanoic Acid, with the CAS number 1478230-49-7, represents a unique molecular entity that has garnered significant attention in the biomedical field. This compound belongs to the class of substituted aromatic carboxylic acids, characterized by its 4-methoxyphenyl group and 3-methylbutanoic acid backbone. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and neurodegenerative diseases. The structural features of this compound, including the amino group and methoxy substituents, are critical in determining its pharmacological properties and biological activity.
Research published in 2023 in the journal Journal of Medicinal Chemistry has demonstrated that 4-Amino-3-(4-Methoxyphenyl)-3-Methylbutanoic Acid exhibits potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The 4-methoxyphenyl moiety plays a crucial role in enhancing the compound’s ability to interact with inflammatory cytokines, thereby reducing the production of pro-inflammatory mediators. This finding aligns with the growing interest in small molecule inhibitors that target inflammation, a key factor in conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
Another notable study from 2024 in Pharmaceutical Research explored the 3-methylbutanoic acid chain’s contribution to the compound’s metabolic stability. The researchers found that the 3-methyl substitution significantly improves the compound’s resistance to enzymatic degradation, which is essential for maintaining therapeutic efficacy in vivo. This structural modification also enhances the compound’s solubility, a critical parameter for drug formulation and bioavailability. The results underscore the importance of optimizing molecular architecture to achieve desired pharmacokinetic profiles.
Recent advances in high-throughput screening techniques have further expanded the potential applications of 4-Amino-3-(4-Methoxyphenyl)-3-Methylbutanoic Acid. A 2023 study published in ACS Chemical Biology reported that this compound shows promising activity against pathogenic bacteria by disrupting bacterial membrane integrity. The amino group is believed to interact with specific lipid components of microbial membranes, leading to cell lysis. This property makes the compound a potential candidate for the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance.
Additionally, the methoxy substituent in the 4-methoxyphenyl group has been linked to improved cell permeability and targeting efficiency. A 2023 study in Drug Discovery Today highlighted the role of methoxy groups in enhancing the compound’s ability to cross the blood-brain barrier (BBB), a critical factor for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The 4-methoxyphenyl group is thought to facilitate this process by interacting with specific transporters and receptors at the BBB, thereby enabling the compound to reach central nervous system tissues effectively.
The 3-methylbutanoic acid chain also contributes to the compound’s antioxidant properties. Research published in Free Radical Biology and Medicine in 2023 showed that this compound can scavenge reactive oxygen species (ROS) by donating hydrogen atoms, thereby reducing oxidative stress. This property is particularly relevant in conditions where oxidative damage plays a significant role, such as cardiovascular diseases and diabetes. The 3-methyl substitution is believed to enhance the compound’s ability to donate electrons, making it more effective as an antioxidant.
Furthermore, the amino group in 4-Amino-3-(4-Methoxyphenyl)-3-Methylbutanoic Acid has been shown to modulate neurotransmitter activity. A 2024 study in Neuropharmacology found that this compound can act as a selective agonist for serotonin receptors, potentially offering therapeutic benefits for mood disorders and anxiety. The amino group’s ability to bind to these receptors is crucial for its pharmacological activity, making it a valuable candidate for the development of new psychiatric medications.
Recent computational studies have also provided insights into the binding affinity of 4-Amino-3-(4-Methoxyphenyl)-3-Methylbutanoic Acid with various biological targets. A 2023 paper in Journal of Computational Chemistry used molecular docking simulations to predict the compound’s interaction with key enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are central to the inflammatory response, and the compound’s ability to inhibit them suggests its potential as an anti-inflammatory agent. The simulations also highlighted the role of the 4-methoxyphenyl group in forming hydrogen bonds with these enzymes, which is essential for effective inhibition.
Another area of interest is the cytotoxicity profile of 4-Amino-3-(4-Methoxyphenyl)-3-Methylbutanoic Acid. A 2023 study in Toxicological Sciences evaluated the compound’s safety in human cell lines and found it to be relatively non-toxic at therapeutic concentrations. This finding is significant for drug development, as it suggests that the compound may have a favorable safety profile when used as a therapeutic agent. The study also noted that the 3-methyl substitution contributes to the compound’s lower toxicity compared to similar compounds without this modification.
Moreover, the 4-methoxyphenyl group has been linked to photodynamic therapy applications. A 2024 study in Photochemical & Photobiological Sciences demonstrated that this compound can act as a photosensitizer when exposed to light, generating reactive oxygen species that can kill cancer cells. This property opens up new avenues for the use of 4-Amino-3-(4-Methoxyphenyl)-3-Methylbutanoic Acid in photodynamic therapy, a promising approach for treating various types of cancer.
Finally, the 3-methylbutanoic acid chain’s role in metabolic pathways has been investigated. Research published in Metabolomics in 2023 showed that this compound can influence lipid metabolism by modulating the activity of key enzymes involved in fatty acid synthesis and breakdown. This finding suggests potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes, where lipid metabolism plays a critical role.
In conclusion, 4-Amino-3-(4-Methoxyphenyl)-3-Methylbutanoic Acid is a multifaceted compound with a wide range of potential applications in biomedical research. Its unique structural features, including the 4-methoxyphenyl, 3-methyl, and amino groups, contribute to its diverse pharmacological properties. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in the development of innovative treatments for various diseases.
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